6,7-DIMETHOXY-3-(4-METHOXYBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE
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Overview
Description
6,7-DIMETHOXY-3-(4-METHOXYBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE is a complex organic compound with a unique structure that includes methoxy groups, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-(4-METHOXYBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, the introduction of methoxy groups, and the attachment of the sulfonyl and piperidine groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-(4-METHOXYBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,7-DIMETHOXY-3-(4-METHOXYBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-(4-METHOXYBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-4-(3-methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-one
- (6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone
Uniqueness
6,7-DIMETHOXY-3-(4-METHOXYBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-28-16-7-9-17(10-8-16)31(26,27)22-15-24-19-14-21(30-3)20(29-2)13-18(19)23(22)25-11-5-4-6-12-25/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVJIASTFNLISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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